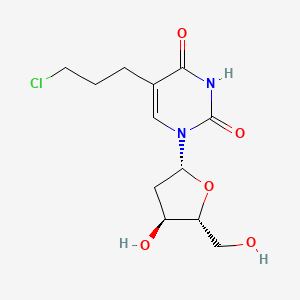
1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-5-ethylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including 3-benzoyl-5-ethylindolizine-1-carbonitrile, often involves cyclization reactions. One common method is the reaction of pyridine or pyrrole derivatives with appropriate reagents under specific conditions. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with a base and iodine can lead to the formation of indolizine derivatives .
Industrial Production Methods
Industrial production methods for indolizine derivatives typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of transition metal catalysts and other advanced techniques to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-5-ethylindolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
3-Benzoyl-5-ethylindolizine-1-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-benzoyl-5-ethylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indolizine derivatives can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 3-benzoyl-5-ethylindolizine-1-carbonitrile include:
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have diverse biological activities.
Indolizine derivatives: Other indolizine compounds with different substituents can have similar or distinct properties and applications.
Uniqueness
3-Benzoyl-5-ethylindolizine-1-carbonitrile is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the benzoyl and ethyl groups, as well as the carbonitrile functional group, can impart distinct properties compared to other indolizine derivatives .
Propriétés
Numéro CAS |
839698-07-6 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
3-benzoyl-5-ethylindolizine-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-2-15-9-6-10-16-14(12-19)11-17(20(15)16)18(21)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |
Clé InChI |
LRSZPGIWSRYNSP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C(C=C(N21)C(=O)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)



![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)

![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)






